![molecular formula C10H20N2O4 B1447043 tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate CAS No. 140170-90-7](/img/structure/B1447043.png)

tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving “tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate” are not explicitly mentioned in the sources .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like its density, boiling point, and solubility. Unfortunately, specific physical and chemical properties for “this compound” are not available in the sources .Scientific Research Applications

Precursor for Foldamer Studies

- Foldamer Precursors : The compound tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, a structurally related compound, has been studied as a precursor for new classes of foldamers based on aza/α-dipeptide oligomerization. This research contributes to the development of foldamers, oligomers that adopt well-defined secondary structures, which are of interest for their potential applications in nanotechnology and biomimetic materials (Abbas et al., 2009).

Asymmetric Synthesis and Catalysis

- Asymmetric Mannich Reaction : The synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate via an asymmetric Mannich reaction showcases the compound's role in the synthesis of chiral intermediates. This illustrates the broader application of similar compounds in asymmetric synthesis, providing pathways to produce chiral molecules with potential pharmaceutical relevance (Yang, Pan, & List, 2009).

Intermediate in Biotin Synthesis

- Biotin Synthesis Intermediate : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate in the synthesis of the vitamin Biotin, demonstrates the critical role of such carbamates in vitamin and coenzyme synthesis. This study underscores the significance of these compounds in biosynthetic pathways, impacting nutritional science and metabolic engineering (Qin et al., 2014).

Building Blocks in Organic Synthesis

- Nitrone Equivalents : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, illustrating their utility as building blocks in organic synthesis. These compounds serve as intermediates in reactions forming N-(Boc)hydroxylamines, highlighting their versatility in constructing nitrogen-containing compounds with potential applications in medicinal chemistry and material science (Guinchard et al., 2005).

Intermediate in Drug Synthesis

- Drug Synthesis Intermediate : A study on the synthesis of tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate as an important intermediate in the synthesis of biologically active compounds, such as osimertinib (AZD9291), showcases the importance of these carbamates in the pharmaceutical industry. This research highlights the methods for rapid synthesis of complex molecules, essential for drug development and manufacturing (Zhao et al., 2017).

Mechanism of Action

Target of Action

Similar compounds such as tert-butyl alcohol and tert-butyl methyl ether have been shown to interact with various biological targets .

Mode of Action

It is known that similar compounds can undergo various chemical reactions . For instance, tert-butyl alcohol, a tertiary alcohol, is resistant to oxidation to carbonyl compounds and can be deprotonated with a strong base to give the alkoxide .

Biochemical Pathways

Related compounds have been shown to influence various biochemical processes .

Result of Action

Related compounds have been shown to have various effects at the molecular and cellular levels .

Action Environment

Similar compounds have been shown to be influenced by various environmental factors .

Safety and Hazards

Properties

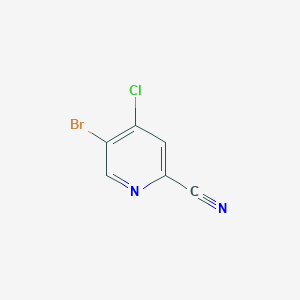

IUPAC Name |

tert-butyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)11(4)7-8(13)12(5)15-6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJCGVOYTACHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)